1,2,3,4,5,8-hexahydroazocine hydrochloride
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Overview
Description
1,2,3,4,5,8-Hexahydroazocine hydrochloride is a heterocyclic compound with a unique structure that includes a nitrogen atom within an eight-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,8-hexahydroazocine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of azocine derivatives using hydrogenation catalysts. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,8-Hexahydroazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions within the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
1,2,3,4,5,8-Hexahydroazocine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8-hexahydroazocine hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7,8-Hexahydroazocine: Another azocine derivative with a similar structure but different reactivity and applications.
Pyrroloazocine: A related compound with an indole-fused azocine core, known for its complex synthesis and biological activity.
Uniqueness
1,2,3,4,5,8-Hexahydroazocine hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
2138835-14-8 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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